molecular formula C15H21NO2 B5781920 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide

3-cyclohexyl-N-(4-hydroxyphenyl)propanamide

Cat. No.: B5781920
M. Wt: 247.33 g/mol
InChI Key: CALMPXAKFKPMSS-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(4-hydroxyphenyl)propanamide is an organic compound with the molecular formula C15H21NO2 It is characterized by a cyclohexyl group attached to the nitrogen atom of a propanamide chain, with a hydroxyphenyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexylamine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with propanoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-cyclohexyl-N-(4-hydroxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the cyclohexyl group provides hydrophobic interactions that stabilize the compound within the binding pocket. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)propanamide: Lacks the cyclohexyl group, resulting in different hydrophobic interactions.

    N-(4-hydroxyphenyl)butanamide: Has a longer carbon chain, which may affect its binding affinity and biological activity.

    N-(4-hydroxyphenyl)cyclohexanecarboxamide: Contains a cyclohexane carboxamide group instead of a propanamide group, leading to different chemical properties.

Uniqueness

3-cyclohexyl-N-(4-hydroxyphenyl)propanamide is unique due to the presence of both a cyclohexyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-cyclohexyl-N-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-14-9-7-13(8-10-14)16-15(18)11-6-12-4-2-1-3-5-12/h7-10,12,17H,1-6,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALMPXAKFKPMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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